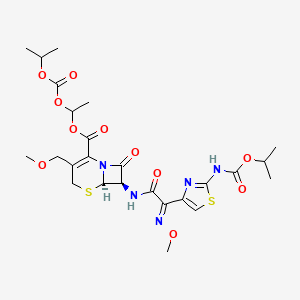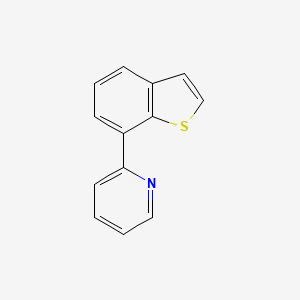
2-(1-Benzothiophen-7-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzothiophen-7-yl)pyridine is a heterocyclic compound that features both a benzothiophene and a pyridine ring. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzothiophen-7-yl)pyridine typically involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . This method is advantageous due to its efficiency and the high yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable cyclization reactions and the availability of starting materials suggest that it can be produced efficiently on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzothiophen-7-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the pyridine and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(1-Benzothiophen-7-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzothiophen-7-yl)pyridine involves its interaction with various molecular targets. For instance, it can act as an agonist for G-protein-coupled receptors, modulating intracellular signaling pathways . This interaction can lead to changes in cellular functions and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- **1-(1-Benzothiophen-7-yl)-1H-pyraz
Properties
Molecular Formula |
C13H9NS |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-(1-benzothiophen-7-yl)pyridine |
InChI |
InChI=1S/C13H9NS/c1-2-8-14-12(6-1)11-5-3-4-10-7-9-15-13(10)11/h1-9H |
InChI Key |
LAIPIPPNHLAJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC3=C2SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
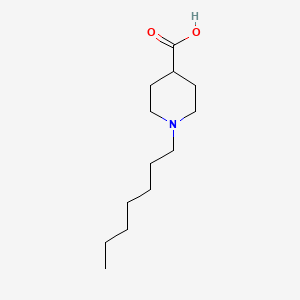
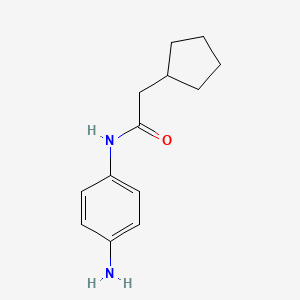
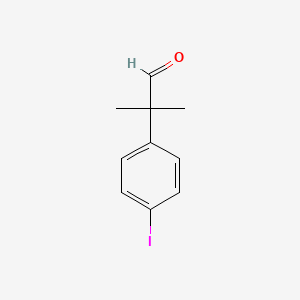

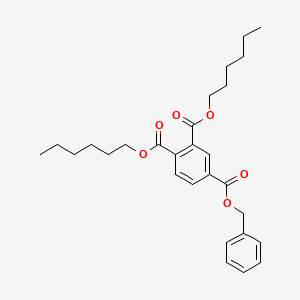

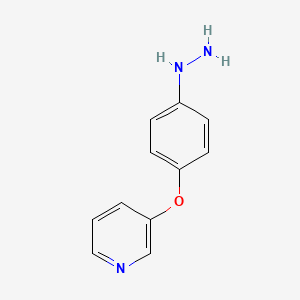
![4-[(2-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B13865987.png)
